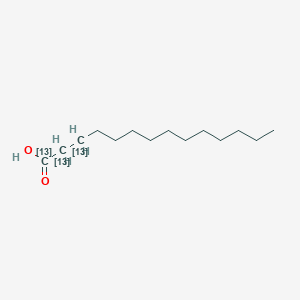

(1,2,3-13C3)tetradecanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,2,3-13C3)tetradecanoic acid is a carbon-13 labeled form of tetradecanoic acid, also known as myristic acid. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The carbon-13 labeling at positions 1, 2, and 3 provides a unique tool for tracing and analyzing metabolic pathways and chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-13C3)tetradecanoic acid involves the incorporation of carbon-13 isotopes at specific positions in the tetradecanoic acid molecule. One common method is the alkylation of diethyl sodio-malonate with carbon-13 labeled bromoalkanes, followed by saponification and decarboxylation to yield the desired labeled acid . Another approach involves the use of labeled alkylcadmium chlorides, which are coupled with half acid chloride methyl esters to form the labeled fatty acid esters .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing catalysts such as 18-crown-6 to improve reaction efficiency .

化学反应分析

Types of Reactions: (1,2,3-13C3)tetradecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Produces ketones and aldehydes.

Reduction: Yields alcohols.

Substitution: Results in halogenated derivatives.

科学研究应用

Chemistry

In the field of chemistry, (1,2,3-13C3)tetradecanoic acid is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy. The carbon-13 labeling enables researchers to study molecular structures and reaction mechanisms with high precision. This application is crucial for understanding complex chemical interactions and the behavior of fatty acids in various environments.

Biology

The biological applications of this compound are extensive. It is employed in metabolic studies to trace the incorporation and transformation of fatty acids within living organisms. This tracing capability is particularly valuable in understanding metabolic pathways and the role of fatty acids in health and disease. For instance, studies have shown that this compound can be used to investigate lipid metabolism and its implications in conditions such as obesity and diabetes.

Medicine

In medicine, this compound is utilized in pharmacokinetic studies to analyze the distribution and metabolism of fatty acids within the body. Its ability to act as a tracer allows for insights into how drugs are metabolized and how they interact with biological systems. This application is particularly relevant for developing new therapeutic strategies and understanding drug efficacy .

Material Science

The industrial applications of this compound are notable in material science. It is used in the synthesis of various surfactants and emulsifiers that are essential for producing consumer products such as cosmetics, pharmaceuticals, and food items. Its hydrophobic nature allows it to stabilize emulsions effectively .

Polymer Science

In polymer science, this compound serves as a building block for creating new materials with specific properties. Its incorporation into polymer matrices can enhance characteristics such as flexibility, durability, and thermal stability. Research has indicated that polymers modified with this compound exhibit improved performance in various applications .

Case Study 1: Metabolic Pathway Analysis

A study conducted on the metabolic pathways involving this compound demonstrated its effectiveness as a tracer for fatty acid metabolism in rodents. Researchers used NMR spectroscopy to monitor the incorporation of the labeled fatty acid into various lipid pools within tissues. The findings revealed significant insights into how dietary fats are processed and stored in the body.

Case Study 2: Drug Formulation Development

In another case study focusing on drug formulation, this compound was evaluated as a penetration enhancer in transdermal drug delivery systems. The compound was incorporated into melatonin patches tested on rats to assess its ability to improve drug absorption through the skin. Results indicated enhanced bioavailability of melatonin when combined with this fatty acid derivative .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | NMR spectroscopy | Precise molecular analysis |

| Biology | Metabolic tracing | Understanding lipid metabolism |

| Medicine | Pharmacokinetics | Insights into drug metabolism |

| Material Science | Surfactants & emulsifiers | Stabilization of mixtures |

| Polymer Science | Material modification | Enhanced properties |

作用机制

The mechanism of action of (1,2,3-13C3)tetradecanoic acid involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 labeling allows for precise tracking of the molecule’s transformation and interaction with various enzymes and metabolic intermediates. This provides valuable insights into the molecular targets and pathways involved in fatty acid metabolism.

相似化合物的比较

- (1,2-13C2)tetradecanoic acid

- (1,3-13C2)tetradecanoic acid

- (1,2,3,4-13C4)tetradecanoic acid

Comparison: (1,2,3-13C3)tetradecanoic acid is unique due to the specific positioning of the carbon-13 isotopes at positions 1, 2, and 3. This specific labeling provides distinct advantages in tracing and analyzing metabolic pathways compared to other labeled forms. For example, (1,2-13C2)tetradecanoic acid, with labeling at only two positions, may not provide as detailed information on the transformation and interaction of the molecule within biological systems.

生物活性

(1,2,3-13C3)tetradecanoic acid, also known as tetradecanoic acid or myristic acid, is a saturated fatty acid with a 14-carbon chain. The carbon-13 isotopic labeling provides unique insights into metabolic pathways and biochemical mechanisms. This article reviews the biological activities associated with this compound, focusing on its biosynthesis, metabolic functions, and implications in health and disease.

Biosynthesis and Metabolism

Tetradecanoic acid is synthesized through the fatty acid biosynthesis pathway. It can be derived from shorter-chain fatty acids such as hexanoic and octanoic acids. Research indicates that specific enzymes within the noc biosynthetic gene cluster activate these fatty acids to form longer chains, including tetradecanoic acid .

Table 1: Key Enzymes in Tetradecanoic Acid Biosynthesis

| Enzyme | Function | Substrate Preference |

|---|---|---|

| NocH | Activates hexanoic and octanoic acids | Hexanoic > Octanoic |

| ClyA | Activates dodecanoic acid | Dodecanoic > Tetradecanoic |

Biological Functions

Tetradecanoic acid plays several roles in biological systems:

- Cell Membrane Structure : It is a component of phospholipids and triglycerides, influencing membrane fluidity and integrity.

- Energy Source : As a fatty acid, it serves as a significant energy source through β-oxidation.

- Signaling Molecule : It may act as a signaling molecule in various biochemical pathways, affecting cellular functions.

Health Implications

Research has shown that tetradecanoic acid may have both beneficial and adverse effects on human health:

- Cardiovascular Health : Some studies suggest that myristic acid can increase LDL cholesterol levels, potentially raising the risk of cardiovascular diseases .

- Anti-inflammatory Properties : Other research indicates that it may exert anti-inflammatory effects by modulating immune responses .

Case Study: Effects on Cholesterol Levels

A study involving dietary supplementation with myristic acid demonstrated a significant increase in total cholesterol levels among participants. The results highlighted the need for careful consideration of dietary sources of saturated fats .

Research Findings

Recent findings have expanded our understanding of the biological activity of this compound:

- Fatty Acid Composition : Variations in fatty acid composition in organisms have been linked to different metabolic rates and health outcomes. For instance, higher levels of tetradecanoic acid corresponded with increased thiaminase activity in alewife fish populations .

- Isotopic Tracing Studies : Studies using isotopically labeled tetradecanoic acid have provided insights into its metabolic pathways and interactions with other biomolecules .

属性

分子式 |

C14H28O2 |

|---|---|

分子量 |

231.35 g/mol |

IUPAC 名称 |

(1,2,3-13C3)tetradecanoic acid |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i12+1,13+1,14+1 |

InChI 键 |

TUNFSRHWOTWDNC-WEQCDQLKSA-N |

手性 SMILES |

CCCCCCCCCCC[13CH2][13CH2][13C](=O)O |

规范 SMILES |

CCCCCCCCCCCCCC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。